3-Amino-1-[2-(thiophen-2-yl)ethyl]urea
Overview
Description
3-Amino-1-[2-(thiophen-2-yl)ethyl]urea is a chemical compound belonging to the class of thiophene derivatives Thiophene is a heterocyclic aromatic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring
Biochemical Analysis
Biochemical Properties
Thiophene-based analogs, which include compounds with similar structures to 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea, have been reported to possess a wide range of biological effects
Cellular Effects
Thiophene derivatives have been shown to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea typically involves the reaction of thiophene-2-ethylamine with isocyanates under controlled conditions. The reaction can be carried out in an organic solvent such as dichloromethane or toluene at temperatures ranging from 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-1-[2-(thiophen-2-yl)ethyl]urea has found applications in several scientific research areas:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and protein interactions.
Material Science: The compound is utilized in the design and synthesis of advanced materials with unique properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-Thiopheneethylamine
Thiophene-2-carboxylic acid
2-Amino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-5-(2 ...
Properties
IUPAC Name |
1-amino-3-(2-thiophen-2-ylethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-10-7(11)9-4-3-6-2-1-5-12-6/h1-2,5H,3-4,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMCGJIRMWLENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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